[2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate: is a chemical compound with a complex structure that includes both an oxo group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate typically involves the reaction of 4-formylbenzoic acid with an appropriate amine and an oxo compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions are crucial to obtaining a high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the oxo group may be further oxidized to form different products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The formyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, [2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.
Medicine: In medicine, this compound may have potential as a pharmaceutical intermediate. Its structural features could be exploited to develop new drugs with specific biological activities.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The oxo and formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
[2-Oxo-2-(propan-2-ylamino)ethyl] 4-hydroxybenzoate: This compound has a hydroxyl group instead of a formyl group, which can significantly alter its reactivity and biological activity.
[2-Oxo-2-(propan-2-ylamino)ethyl] 4-methylbenzoate:
Uniqueness: The presence of both an oxo group and a formyl group in [2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate makes it unique compared to similar compounds
Properties
IUPAC Name |
[2-oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9(2)14-12(16)8-18-13(17)11-5-3-10(7-15)4-6-11/h3-7,9H,8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCVZZGUNLRBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC(=O)C1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.